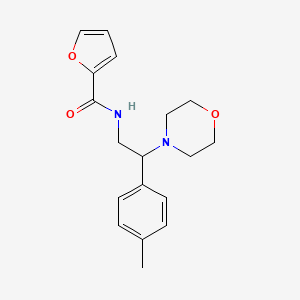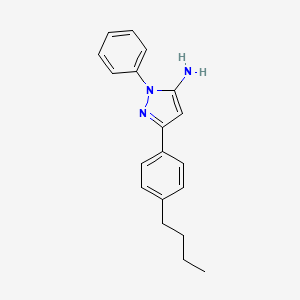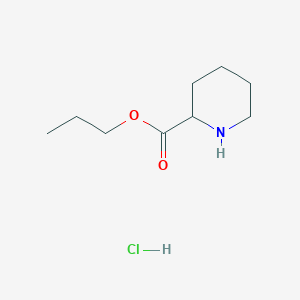![molecular formula C25H36N6O2 B2405457 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851942-27-3](/img/structure/B2405457.png)
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, also known as PD-168,077, is a compound that belongs to the class of purinergic receptors antagonists. PD-168,077 has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes.
Mechanism of Action
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione acts as a competitive antagonist of the P2X1 receptor by binding to the ATP-binding site of the receptor. By blocking the binding of ATP to the receptor, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit the opening of the ion channel and the subsequent influx of calcium ions into the cell. This can lead to the inhibition of downstream signaling pathways that are activated by calcium ions.
Biochemical and Physiological Effects:
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit platelet aggregation, which is a process that is mediated by the P2X1 receptor. In vivo studies have shown that 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can reduce blood pressure in hypertensive rats, which is thought to be due to the inhibition of the P2X1 receptor in vascular smooth muscle cells. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has also been shown to have anti-inflammatory effects by inhibiting the release of cytokines from macrophages.
Advantages and Limitations for Lab Experiments
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has several advantages for lab experiments. It is a highly selective antagonist of the P2X1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is also relatively stable and can be stored for long periods of time. However, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has some limitations for lab experiments. It is relatively expensive compared to other P2X1 receptor antagonists, which may limit its use in some labs. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione also has a relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for the use of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione in scientific research. One area of interest is the investigation of the role of the P2X1 receptor in platelet function and thrombosis. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to inhibit platelet aggregation in vitro, but its effects on thrombosis in vivo are not well understood. Another area of interest is the investigation of the role of the P2X1 receptor in vascular smooth muscle cells and its potential as a target for the treatment of hypertension. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to reduce blood pressure in hypertensive rats, but its effects in humans are not well understood. Finally, the development of more potent and selective P2X1 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can be synthesized using a multi-step process starting from 2,6-dioxopurine. The first step involves the reaction of 2,6-dioxopurine with 7-bromoheptanoyl chloride in the presence of triethylamine to yield 7-bromoheptyl-2,6-dioxopurine. The second step involves the reaction of 7-bromoheptyl-2,6-dioxopurine with N-methylpiperazine in the presence of potassium carbonate to yield 7-bromoheptyl-1-methylpiperazine-2,6-dione. The final step involves the reaction of 7-bromoheptyl-1-methylpiperazine-2,6-dione with phenylmagnesium bromide in the presence of copper(I) iodide to yield 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione.
Scientific Research Applications
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes. Purinergic signaling is a complex network of signaling pathways that involves the release of purine nucleotides and nucleosides, such as ATP and adenosine, from cells and their subsequent binding to purinergic receptors on the surface of neighboring cells. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a selective antagonist of the P2X1 receptor, which is a ligand-gated ion channel that is activated by ATP. By blocking the P2X1 receptor, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit the downstream signaling pathways that are activated by ATP.
properties
IUPAC Name |
7-heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-4-5-6-7-11-14-31-21(26-23-22(31)24(32)28(3)25(33)27(23)2)19-29-15-17-30(18-16-29)20-12-9-8-10-13-20/h8-10,12-13H,4-7,11,14-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHMBLUYOTXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

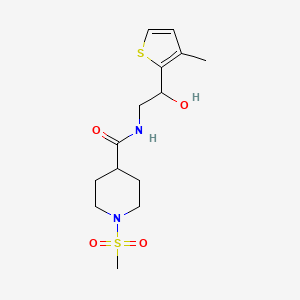
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
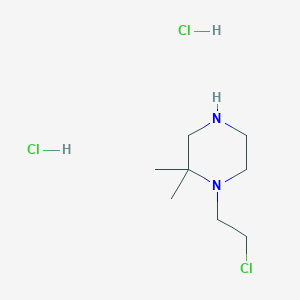

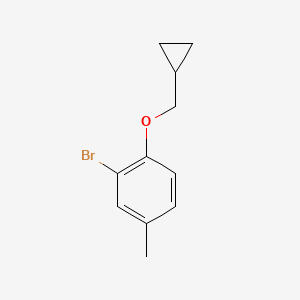
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)
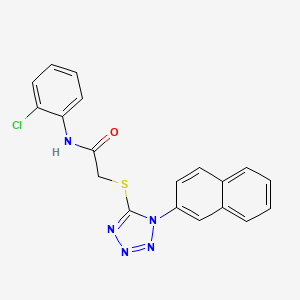
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2405389.png)
